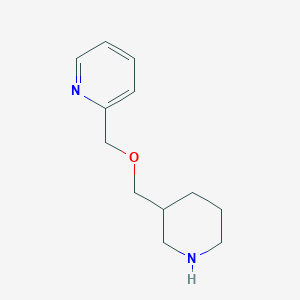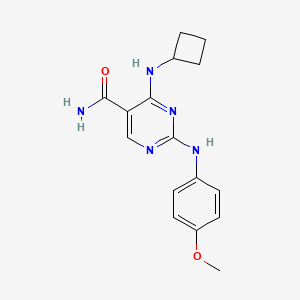
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the cyclobutylamino group: This step might involve nucleophilic substitution reactions where a cyclobutylamine is introduced to the pyrimidine core.
Attachment of the 4-methoxyanilino group: This can be done through coupling reactions, such as Buchwald-Hartwig amination, where 4-methoxyaniline is coupled to the pyrimidine ring.
Formation of the carboxamide group: This step might involve the conversion of a carboxylic acid derivative to the corresponding amide using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Reduction: This can involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting functional groups like nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved might include:
Enzyme inhibition: By binding to the active site of enzymes and preventing substrate access.
Receptor modulation: By binding to receptors and altering their signaling pathways.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H19N5O2 |
|---|---|
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
4-(cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-23-12-7-5-11(6-8-12)20-16-18-9-13(14(17)22)15(21-16)19-10-3-2-4-10/h5-10H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
Clé InChI |
HLCBXCSNZKLIKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




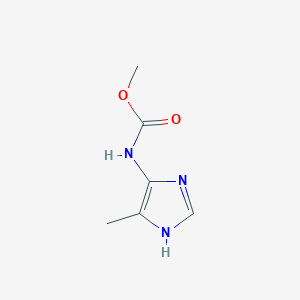
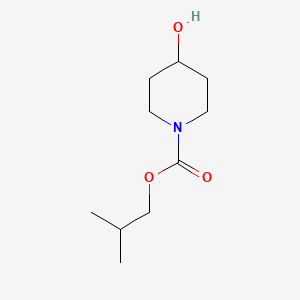
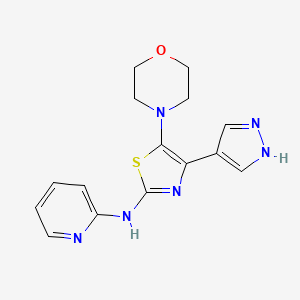
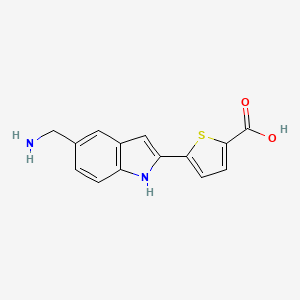
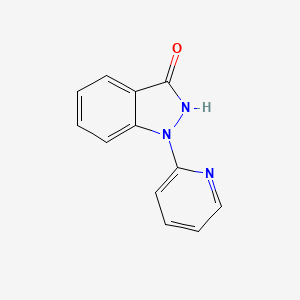
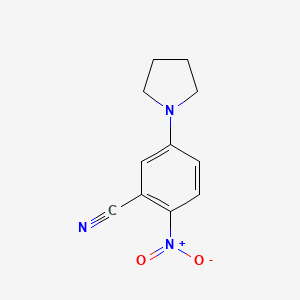

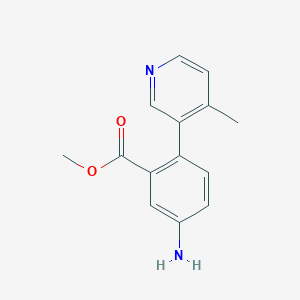
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
